molecular formula C9H8N2O2 B1430037 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1432681-67-8

5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B1430037
CAS No.: 1432681-67-8
M. Wt: 176.17 g/mol
InChI Key: BFWGNJZOMSIIKB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (600 MHz, CDCl₃) of methyl ester precursors (e.g., methyl imidazo[1,5-a]pyridine-6-carboxylate) exhibit characteristic signals:

  • Aromatic protons: δ 7.80–7.89 ppm (doublet, J = 9.3 Hz, H-1), δ 6.55–6.65 ppm (multiplet, H-3/H-4).
  • Methyl groups: δ 3.04–3.10 ppm (singlet, CH₃).

For the carboxylic acid derivative, the deprotonated form in D₂O shows a downfield-shifted carbonyl carbon at δ 168.5 ppm in ¹³C NMR.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • ν(O–H): 3,200–2,500 (broad, carboxylic acid)
  • ν(C=O): 1,710–1,690 (strong)
  • ν(C=N): 1,620–1,600 (imidazole ring)

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₐ at 265 nm (π→π* transition) and 310 nm (n→π* transition), consistent with conjugated heteroaromatic systems. Solvent polarity induces minor hypsochromic shifts due to reduced conjugation in polar media.

Spectroscopic Summary
¹H NMR (δ, ppm) 7.89 (d), 6.60 (m), 2.74 (s)
¹³C NMR (δ, ppm) 168.5 (C=O), 134.9 (C-5), 126.3 (C-6)
IR (cm⁻¹) 1,710 (C=O), 1,620 (C=N)
UV-Vis (nm) 265, 310

Tautomeric Equilibrium Studies in Solution Phase

The compound exists in a dynamic tautomeric equilibrium between the 1H-imidazo[1,5-a]pyridine and 3H-imidazo[1,5-a]pyridine forms. Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict a 62:38 ratio favoring the 1H tautomer in aqueous solution due to stabilization via intramolecular hydrogen bonding. pH-dependent ¹H NMR studies in D₂O reveal coalescence of proton signals at pH 4–6, indicative of rapid interconversion between tautomers.

Tautomeric Energy Differences
1H Tautomer 0.0 kcal/mol
3H Tautomer +1.8 kcal/mol

Computational Chemistry Approaches to Electronic Structure

DFT calculations (M06-2X/def2-TZVP) elucidate the electronic profile:

  • HOMO-LUMO Gap : 4.3 eV, suggesting moderate reactivity.
  • Electrostatic Potential (ESP) : Negative potential localized at the carboxylic oxygen (−0.45 e/Ų) and pyridinic nitrogen (−0.32 e/Ų).
  • Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the imidazole C–N σ* orbital and pyridine π system stabilizes the structure by 8.2 kcal/mol.
Computational Parameters
HOMO Energy −6.2 eV
LUMO Energy −1.9 eV
Dipole Moment 4.8 Debye
Mulliken Charge (C-6) +0.34

Properties

IUPAC Name

5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)3-2-7-4-10-5-11(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWGNJZOMSIIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CN=CN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-67-8
Record name 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of 2-aminopyridine with glyoxal or its derivatives, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazopyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperatures).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazopyridine derivatives.

    Substitution: Various substituted imidazopyridine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

5-MI serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer. Its structural features allow it to interact with biological targets effectively, enhancing drug efficacy and specificity.

Case Study: Anti-Tuberculosis Activity
Recent studies have explored the potential of imidazo[1,2-a]pyridine analogues, including 5-MI derivatives, in combating multidrug-resistant tuberculosis (MDR-TB). For example, compounds derived from this class have shown promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM . This highlights the potential for developing new anti-TB therapies based on 5-MI.

Biochemical Research

In biochemical research, 5-MI is utilized for investigating enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it valuable for identifying therapeutic targets.

Example: Enzyme Inhibition Studies
Studies have demonstrated that derivatives of 5-MI can inhibit specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents in metabolic disorders .

In agricultural chemistry, 5-MI is explored for formulating agrochemicals, including pesticides and herbicides. Its effectiveness can lead to the development of safer and more efficient agricultural products.

Research Findings
Research indicates that compounds based on 5-MI exhibit insecticidal properties, providing a basis for developing environmentally friendly pest control solutions .

Analytical Chemistry

5-MI is also utilized as a standard in analytical methods, aiding in the accurate quantification of related compounds across various samples. This application is crucial for quality control in manufacturing processes.

Example: Quality Control Standards
In analytical laboratories, 5-MI serves as a benchmark for calibrating instruments used to analyze pharmaceutical products, ensuring consistency and reliability .

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Key Features Evidence ID
5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid Imidazo[1,5-a]pyridine 5-Me, 6-COOH Methyl and carboxylic acid at C5/C6
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid Imidazo[1,5-a]pyridine 6-CF₃, 3-COOH Trifluoromethyl at C6, COOH at C3
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid Pyrazolo[1,5-a]pyridine 3-Br, 6-COOH Bromine at C3, pyrazole core
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 2-NH₂, 6-CONHR Triazole-pyrimidine hybrid

Key Observations :

  • Core Heterocycle : The imidazo[1,5-a]pyridine core distinguishes the target compound from pyrazolo[1,5-a]pyridine () and triazolo[1,5-a]pyrimidine derivatives (–2). These variations influence electronic properties and binding interactions.
  • Substituent Positioning : The carboxylic acid at position 6 in the target compound contrasts with its placement at position 3 in 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid (). Substituent positioning affects solubility, acidity, and steric interactions.
  • Functional Groups : The trifluoromethyl group in enhances lipophilicity, while bromine in may increase molecular weight and alter reactivity.

Key Observations :

  • Triazolo[1,5-a]pyrimidines (–2) employ multi-component Biginelli-like reactions, whereas imidazo[1,2-a]pyridines () use halogenation with NCS. These methods highlight the influence of core structure on synthetic complexity.

Key Observations :

  • Triazolo-pyrimidine/arylamide hybrids exhibit broad biological activities, including antitumor and antimicrobial effects ().
  • The target compound’s classification under CNS agents () suggests a divergent pharmacological profile compared to triazolo-pyridine carboxamides, which target adenosine receptors ().

Physicochemical Properties

Table 4: Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility (Predicted) Key Substituent Effects Evidence ID
This compound 192.18 (calculated) Moderate (polar groups) COOH enhances hydrophilicity
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid 260.16 (calculated) Low (CF₃ increases lipophilicity) CF₃ reduces solubility
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid 257.05 (C₈H₅BrN₂O₂) Moderate Br adds molecular weight

Key Observations :

  • The carboxylic acid group in the target compound improves aqueous solubility compared to trifluoromethyl-substituted analogues.
  • Bromine and trifluoromethyl groups increase molecular weight and alter logP values, impacting bioavailability.

Biological Activity

5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid (5-MI) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article delves into the biological properties of 5-MI, focusing on its mechanisms of action, interactions with biological macromolecules, and implications in health and disease.

Chemical Structure and Properties

5-MI is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a carboxylic acid group at the 6th position and a methyl group at the 5th position. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, with a molecular weight of approximately 176.17 g/mol. The compound typically appears as a solid with notable chemical properties, including a predicted density of 1.35 g/cm³ .

The biological activity of 5-MI is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition: 5-MI has been shown to inhibit certain enzymes involved in microbial growth, which contributes to its antimicrobial properties .
  • DNA Interaction: It is known to form DNA adducts, which are critical in the initiation of cancer. This interaction may lead to mutations, thereby linking 5-MI to potential carcinogenicity .
  • Receptor Binding: The compound may modulate receptor activity, influencing various biological pathways such as inflammation and cell proliferation .

Antimicrobial Properties

Research indicates that 5-MI exhibits significant antimicrobial activity. It has been investigated for its effects on various microbial strains, demonstrating the potential to inhibit growth through enzyme inhibition mechanisms .

Anticancer Potential

The potential anticancer properties of 5-MI are particularly noteworthy. Studies have suggested that it may act as a scaffold for novel therapeutic agents targeting cancer cells. The formation of DNA adducts is a significant concern, as it could lead to mutations associated with cancer development .

Case Studies

  • Carcinogenicity Studies:
    • A study highlighted the mutagenic properties of 5-MI when formed during high-temperature cooking processes, particularly in meats. The research indicated that exposure to this compound could increase the risk of developing certain cancers due to its ability to form DNA adducts .
  • Antimicrobial Efficacy:
    • In vitro studies demonstrated that 5-MI effectively inhibited the growth of specific bacterial strains, showcasing its potential application in developing antimicrobial agents .

Comparative Analysis

The following table compares 5-MI with structurally similar compounds regarding their biological activities:

Compound NameStructure TypeKey Characteristics
3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid Imidazo[1,5-a]pyridineDifferent methyl position; similar reactivity
Imidazo[1,2-a]pyridine-5-carboxylic acid Imidazo[1,2-a]pyridineDifferent ring system; distinct biological activity
2-Amino-3-methylimidazo[4,5-f]quinoline ImidazoquinolineKnown carcinogen; different ring structure but similar mutagenic properties

This comparison illustrates the unique biological profile of 5-MI, particularly its role in food-related carcinogenic studies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid and its derivatives?

  • Methodological Answer : A three-step one-pot synthesis can be employed, starting with condensation of aldehydes with aminonicotinic acid esters to form triazolopyridine intermediates. For example, reacting 5,6-diamino-nicotinic acid methyl ester with aldehydes yields triazolopyridine esters (up to 52% yield), followed by amidation using AlMe3 and amines in dioxane at elevated temperatures . Alternative routes involve coupling carboxylic acid derivatives (e.g., [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid) with amines using HATU or CDI as coupling agents in DCM .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • Mass spectrometry (MS) for molecular weight confirmation (expected m/z: ~162.15 for the parent acid) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methyl group at position 5 and carboxylic acid at position 6).
  • HPLC with UV detection (λ ~254 nm) to assess purity (>98% as per commercial standards) .

Q. What are the critical solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces solubility in non-polar solvents. Methyl ester derivatives improve lipid solubility .
  • Stability : Store at –20°C under inert atmosphere to prevent decarboxylation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers design experiments to evaluate receptor binding affinity and selectivity?

  • Methodological Answer :

  • Assay Design : Use radioligand displacement assays (e.g., for adenosine A2a/A1 receptors) with HEK293 cells expressing recombinant receptors. Incubate compounds with [³H]ZM241385 (A2a) or [³H]DPCPX (A1) and measure IC₅₀ values via scintillation counting .
  • Data Analysis : Compare selectivity ratios (A2a/A1) using Cheng-Prusoff equations. Isomeric pairs (e.g., 8-amino vs. 5-amino derivatives) often show divergent affinities; for example, triazolopyridine isomers exhibit up to 10-fold differences in A2a binding .

Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?

  • Methodological Answer :

  • Stepwise Optimization :

Condensation Step : Screen aldehydes with electron-withdrawing groups (e.g., –CF₃) to enhance cyclization efficiency .

Amidation : Use excess AlMe3 (2–3 eq.) to activate esters, and elevate reaction temperatures (80–100°C) to reduce reaction time .

  • Workup : Purify intermediates via flash chromatography (silica gel, EtOAc/hexane) before final recrystallization in ethanol .

Q. How do structural modifications impact pharmacological activity?

  • Case Study :

  • Methyl vs. Trifluoromethyl Substituents : Methyl groups at position 5 enhance metabolic stability but reduce A2a affinity. Trifluoromethyl analogs (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) improve binding but may increase cytotoxicity .
  • Isomeric Effects : 8-Amino-2-aryl derivatives show higher A2a selectivity (Ki < 50 nM) compared to 5-amino isomers, likely due to steric hindrance differences in receptor pockets .

Key Considerations for Contradictory Data

  • Isomeric Activity Discrepancies : highlights that triazolopyridine isomers (21 vs. 22) exhibit opposing selectivity trends. Researchers must validate stereochemistry via X-ray crystallography or NOE experiments before concluding structure-activity relationships .
  • Yield Variability : Multi-step syntheses (e.g., vs. 15) report yields ranging from 44% to 75%, emphasizing the need for rigorous optimization of stoichiometry and catalyst loading .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
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5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid

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